molecular formula C12H18N4 B11731420 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11731420
M. Wt: 218.30 g/mol
InChI Key: IMZVBRAJNPMGAV-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound that belongs to the class of heterocyclic amines. This compound features a pyrrole ring and a pyrazole ring, both of which are known for their significant roles in medicinal chemistry. The presence of these rings in the structure of this compound suggests potential biological activity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 1-propyl-1H-pyrazol-4-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone
  • 2-Acetyl-1-methylpyrrole
  • N-Methyl-2-acetylpyrrole

Uniqueness

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H18N4/c1-3-6-16-10-11(8-14-16)13-9-12-5-4-7-15(12)2/h4-5,7-8,10,13H,3,6,9H2,1-2H3

InChI Key

IMZVBRAJNPMGAV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=CN2C

Origin of Product

United States

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